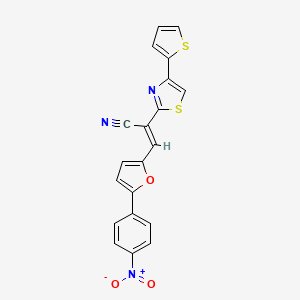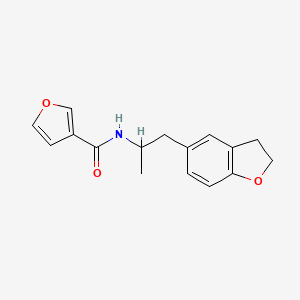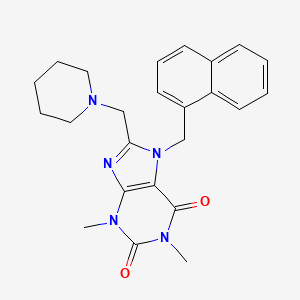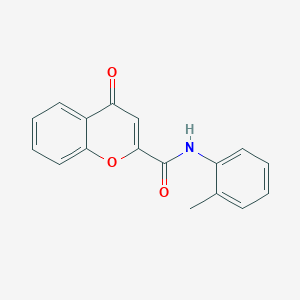
5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, also known as BPTMN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPTMN is a member of the nicotinamide class of compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Coordination Chemistry and Ligand Behavior
Nicotinic acid, nicotinamide, and their derivatives, including "5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide," play a crucial role as ligands in coordination chemistry. These compounds contain potential donor sites that can bond to metal ions, forming complex structures. The ability to form bidentate bridging ligands allows these molecules to participate in the creation of polymeric structures, which can be distinguished by spectroscopy methods. This characteristic is vital for understanding the mechanisms of metal-ligand bonding and the synthesis of novel coordination compounds (Ahuja, Singh, & Rai, 1975).
Synthesis of Complex Molecules
The compound and its structurally related analogues are essential in the synthesis of complex molecules, such as C-nucleosides, which have isosteric and isoelectronic relations to nicotinamide nucleosides. These synthesized compounds contribute to medicinal chemistry by offering potential as drug candidates due to their unique structural properties (Kabat, Pankiewicz, & Watanabe, 1987).
Biological Activity and Potential Therapeutic Applications
Derivatives of nicotinamide, including those structurally related to "this compound," have been explored for their antimicrobial and antiprotozoal activities. Such compounds are synthesized for potential use as herbicides, pesticides, or fungicidal agents, indicating their importance in agricultural chemistry and pharmaceutical research. Their biological activity against various microorganisms suggests potential therapeutic applications, further underscoring the significance of studying these compounds (Jethmalani et al., 1996).
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole, have been known to interact with a broad range of targets, exhibiting various biological activities .
Mode of Action
It is known that the compound can be involved in suzuki–miyaura cross-coupling reactions . In these reactions, the compound can participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation .
Result of Action
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action of 5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
5-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-7-12(8-18-10-13)16(21)20-9-11-3-1-5-19-15(11)14-4-2-6-22-14/h1-8,10H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHTZNULLWXJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)


![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)




![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)



![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)
